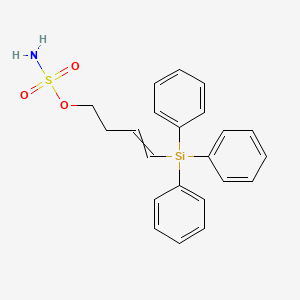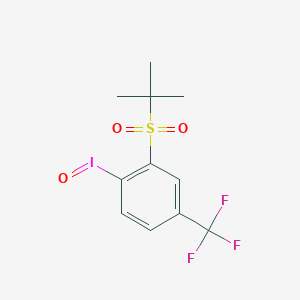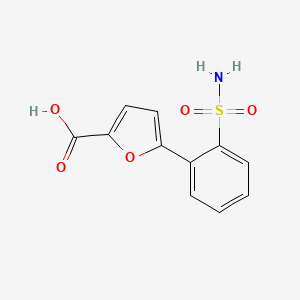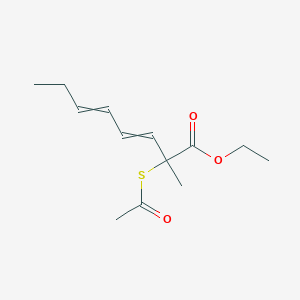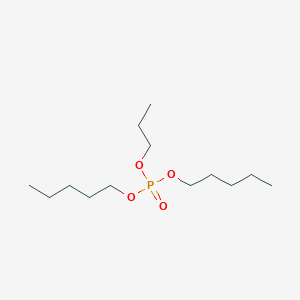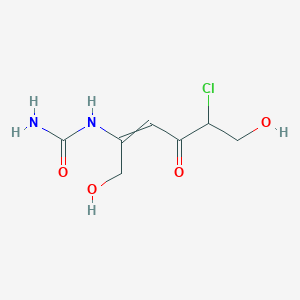![molecular formula C21H14BrClN2 B12600229 Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)- CAS No. 649739-76-4](/img/structure/B12600229.png)
Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)- is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial effects . This compound has a molecular formula of C14H9BrN2 and a molecular weight of 285.14 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives, including Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)-, typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . This reaction can be carried out under various conditions, including refluxing in ethanol or acetic acid. The reaction is often catalyzed by acids or bases to enhance the yield and purity of the product .
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are commonly used to produce these compounds on a larger scale .
化学反応の分析
Types of Reactions
Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .
科学的研究の応用
Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Medicine: Potential therapeutic agent for treating infections and other diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)- involves its interaction with specific molecular targets. It can inhibit the growth of microorganisms by interfering with their DNA synthesis and repair mechanisms. The compound can also interact with enzymes and proteins, disrupting their normal functions and leading to cell death .
類似化合物との比較
Similar Compounds
- Olaquindox
- Echinomycin
- Atinoleutin
- Levomycin
- Carbadox
Uniqueness
Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and chlorine substituents enhance its reactivity and potential as a therapeutic agent compared to other quinoxaline derivatives .
特性
CAS番号 |
649739-76-4 |
|---|---|
分子式 |
C21H14BrClN2 |
分子量 |
409.7 g/mol |
IUPAC名 |
2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)quinoxaline |
InChI |
InChI=1S/C21H14BrClN2/c22-16-10-8-14(9-11-16)12-20-21(15-4-3-5-17(23)13-15)25-19-7-2-1-6-18(19)24-20/h1-11,13H,12H2 |
InChIキー |
PGRLCBOTAMOYAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


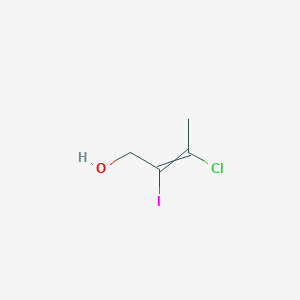
![N-Ethyl-N'-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide](/img/structure/B12600151.png)
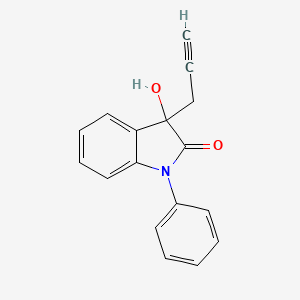
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]-](/img/structure/B12600177.png)
![(2S)-2-[(2-Fluorophenyl)methyl]piperazine](/img/structure/B12600178.png)
![Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro-](/img/structure/B12600187.png)
